molecular formula C15H29N3O4 B13613776 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid

Cat. No.: B13613776
M. Wt: 315.41 g/mol
InChI Key: VAQFWTZSBTYDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or slight heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Scientific Research Applications

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid involves the protection of amine groups by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid apart is its specific structure, which includes a piperazine ring and a propanoic acid moiety. This unique combination of functional groups makes it particularly useful in the synthesis of peptides and other biologically active molecules.

Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H29N3O4/c1-15(2,3)22-14(21)16-6-4-7-17-9-11-18(12-10-17)8-5-13(19)20/h4-12H2,1-3H3,(H,16,21)(H,19,20)

InChI Key

VAQFWTZSBTYDHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1CCN(CC1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.